Sodium Ethanesulfinate

描述

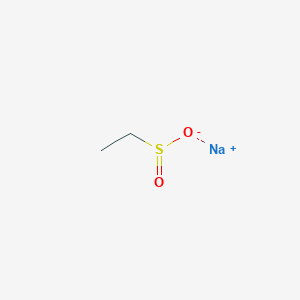

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;ethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIVVFQECQYHOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629330 | |

| Record name | Sodium ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-08-9 | |

| Record name | Sodium ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Ethanesulfinate and Derivatives

Classical Synthesis Routes for Sodium Ethanesulfinate (B1267084)

Established methods for synthesizing sodium ethanesulfinate often rely on readily available starting materials and straightforward reaction pathways.

A fundamental and direct method for the preparation of sodium ethanesulfonate (B1225610) is the acid-base neutralization reaction between ethanesulfonic acid and sodium hydroxide (B78521). atamanchemicals.com In this process, the strong acid, ethanesulfonic acid, reacts with the strong base, sodium hydroxide, to produce the corresponding neutral sodium salt and water. atamanchemicals.com The resulting product, sodium ethanesulfonate, is more water-soluble and often more chemically stable than its acidic precursor. atamanchemicals.com

Reaction Scheme: Neutralization

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Ethanesulfonic Acid (C₂H₅SO₃H) | Sodium Hydroxide (NaOH) | Sodium Ethanesulfonate (C₂H₅SO₃Na) | Water (H₂O) |

One of the most common and widely utilized industrial methods for preparing sodium sulfinates involves the reduction of the corresponding sulfonyl chlorides. researchgate.net For the synthesis of this compound, ethanesulfonyl chloride serves as the starting material. The reduction can be effectively carried out using reagents such as sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution, typically at elevated temperatures. nih.gov Another established reducing agent for this transformation is zinc dust. nih.gov This two-step process is a cornerstone in the industrial production of sulfinates. researchgate.net

Table 1: Reagents for Reduction of Ethanesulfonyl Chloride

| Reducing Agent System | Conditions | Reference |

| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate | Water, 70–80 °C | nih.gov |

| Zinc (Zn) / Sodium Carbonate | Water | nih.gov |

Sodium bisulfite (NaHSO₃) can participate in nucleophilic addition reactions, particularly with compounds containing activated carbon-carbon or carbon-oxygen double bonds, such as aldehydes and ketones. youtube.comdoubtnut.com When sodium bisulfite is added to an aldehyde like ethanal (acetaldehyde), the nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon. doubtnut.com This is followed by a proton transfer, resulting in the formation of a stable, crystalline addition product, a hydroxy sulfonic acid salt. youtube.comdoubtnut.com This reaction is typically reversible. youtube.com While this method directly produces a hydroxyethanesulfonate derivative, it represents a classical strategy for forming the C-SO₃ bond integral to sulfonate structures. utp.edu.my

Modern and Advanced Synthetic Strategies

Contemporary approaches to sulfinate synthesis focus on improving safety, efficiency, and reaction conditions by employing novel reagents and catalytic systems.

Gaseous sulfur dioxide (SO₂) is a crucial reagent for sulfinate synthesis but is toxic and difficult to handle. A significant advancement is the use of stable, solid SO₂ surrogates. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a convenient, bench-stable replacement for gaseous SO₂. enamine.netnih.gov

The synthesis of this compound using DABSO typically involves a two-step, one-pot procedure. First, an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent, is generated in situ. nih.govnih.gov This nucleophilic species then reacts with DABSO, effectively inserting a sulfur dioxide molecule to form the corresponding magnesium or lithium sulfinate salt. nih.govenamine.net Subsequent treatment with an aqueous sodium salt solution, such as sodium carbonate, yields the desired this compound. nih.gov This method offers enhanced control and convenience in the synthesis of sulfinates. enamine.net

Table 2: Synthesis of this compound via DABSO

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | Ethyl Halide (e.g., Ethyl Bromide) + Mg or Li | Ethylmagnesium Bromide or Ethyllithium | Generation of Ethyl Nucleophile |

| 2 | Ethyl Nucleophile + DABSO | Magnesium/Lithium Ethanesulfinate | Insertion of SO₂ |

| 3 | Magnesium/Lithium Ethanesulfinate + Aqueous Na₂CO₃ | This compound | Salt Metathesis |

Photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of various chemical bonds under mild conditions using visible light. researchgate.netnih.gov This technology has been successfully applied to the synthesis of sulfinates and other sulfonyl compounds. researchgate.net

In a typical photocatalytic approach, a photocatalyst absorbs light and initiates a radical-based reaction cascade. For sulfinate synthesis, this can involve the generation of an ethyl radical from a suitable precursor. This radical can then be trapped by a sulfur dioxide surrogate, leading to the formation of a sulfonyl radical, which is subsequently reduced to the sulfinate anion. researchgate.net Photocatalytic methods are noted for their mild reaction conditions and high functional group tolerance. nih.gov The development of photocatalytic sulfonylation represents a significant advance in the synthesis of sulfur-containing compounds. researchgate.net

Synthesis of Ethanesulfinate Derivatives

Ethyl ethanesulfinate, an ester of ethanesulfinic acid, can be synthesized from this compound via an ethylation reaction. A powerful and efficient ethylating agent for this purpose is triethyloxonium (B8711484) tetrafluoroborate, often referred to as Meerwein's reagent. orgsyn.orgwikipedia.org This oxonium salt is a potent electrophile that readily transfers an ethyl group to nucleophiles. orgsyn.org

In this synthesis, the ethanesulfinate anion (CH₃CH₂SO₂⁻), from the dissociation of this compound in a suitable polar organic solvent, acts as the nucleophile. It attacks one of the ethyl groups of the triethyloxonium cation ([(CH₃CH₂)₃O]⁺). The reaction results in the formation of the ethyl ethanesulfinate ester and diethyl ether as a byproduct. orgsyn.orgwikipedia.org

Reaction Scheme: CH₃CH₂SO₂⁻Na⁺ + [(CH₃CH₂)₃O]⁺[BF₄]⁻ → CH₃CH₂S(O)OCH₂CH₃ + (CH₃CH₂)₂O + NaBF₄

N-alkylaminoethanesulfonates can be prepared by the reaction of sodium isethionate (sodium 2-hydroxyethanesulfonate) with a primary alkylamine. google.comgoogle.com This reaction typically requires heating the reactants, often in the presence of a base like sodium hydroxide, which acts as a catalyst. google.com Water is generated as a byproduct of the reaction. google.com The process can be carried out using aqueous solutions of the reactants, though this may necessitate the use of a large excess of the amine to drive the reaction to completion. google.com

For instance, sodium N-methylaminoethanesulfonate is prepared by reacting sodium isethionate with methylamine (B109427) at elevated temperatures. google.com

Table 2: Synthesis of Sodium N-Alkylaminoethanesulfonates

| Alkylamine | Reactant 1 | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Methylamine | 60% aq. Sodium Isethionate | NaOH | 200°C | Sodium N-methylaminoethanesulfonate | google.com |

A multi-step method for preparing ethylenediamine (B42938) ethanesulfonic acid sodium salt has been developed with high product selectivity and yield. google.com The synthesis begins with a Mannich reaction involving taurine (B1682933), nitromethane, and formaldehyde (B43269) to produce N-(2-nitroethyl)taurine. google.com This intermediate is then neutralized with an alkali (e.g., sodium hydroxide) to form N-(2-nitroethyl)sodium taurate. The final step involves the hydrogenation of the nitro group to an amine. This reduction is carried out under the influence of a hydrogenation catalyst to yield the final product, ethylenediamine ethanesulfonic acid sodium salt. google.com This synthetic route is reported to achieve a product yield of over 97% and selectivity greater than 99%. google.com

Synthetic Steps:

Mannich Reaction: Taurine + Nitromethane + Formaldehyde → N-(2-nitroethyl)taurine google.com

Neutralization: N-(2-nitroethyl)taurine + NaOH → N-(2-nitroethyl)sodium taurate google.com

Hydrogenation: N-(2-nitroethyl)sodium taurate + H₂/Catalyst → Ethylenediamine ethanesulfonic acid sodium salt google.com

Sodium 2-(4-morpholinyl)ethanesulfonate, commonly known as MES sodium salt, is a widely used buffering agent. nih.govsigmaaldrich.com Its synthesis can be achieved through the nucleophilic substitution reaction between sodium isethionate and morpholine (B109124). This reaction is analogous to the synthesis of N-alkylaminoethanesulfonates described previously. google.com

The process involves heating an aqueous mixture of sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate) and morpholine. google.com The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the carbon atom bearing the hydroxyl group of the isethionate, leading to the displacement of the hydroxyl group and the formation of the C-N bond. The use of a catalyst such as sodium hydroxide and the removal of water as it is formed can optimize the reaction to achieve a high molar yield of the desired product. google.com

Synthesis of Sodium 2-Oleamido-1-ethanesulfonate

The synthesis of Sodium 2-Oleamido-1-ethanesulfonate, an N-acyl taurate derivative, is commonly achieved through the Schotten-Baumann reaction. This established method involves the acylation of a taurine salt with an acyl chloride in the presence of a base. Specifically, for Sodium 2-Oleamido-1-ethanesulfonate, the synthesis proceeds by reacting oleoyl (B10858665) chloride with a salt of 2-aminoethanesulfonic acid (taurine), such as sodium taurinate or sodium N-methyltaurinate, under alkaline conditions.

The reaction is typically carried out in an aqueous medium. The sodium salt of taurine (or its N-methyl derivative) is dissolved in water, and the pH of the solution is adjusted to the alkaline range, often between 9 and 11, through the addition of an alkali metal hydroxide like sodium hydroxide. Oleoyl chloride is then gradually added to the reaction mixture with vigorous stirring. The alkaline conditions are crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the reaction to completion.

Maintaining the temperature and pH of the reaction mixture is critical to optimize the yield and purity of the final product. The temperature is generally kept moderate, for instance between 35-40°C, to prevent unwanted side reactions such as the hydrolysis of the oleoyl chloride. After the addition of oleoyl chloride is complete, the reaction mixture is typically stirred for an additional period to ensure the reaction goes to completion. The final product, Sodium 2-Oleamido-1-ethanesulfonate, can then be isolated and purified from the reaction mixture. This synthetic approach is advantageous due to its efficiency and the relatively mild reaction conditions required.

Purity and Characterization of Synthesized this compound for Research

The purity and comprehensive characterization of synthesized this compound are paramount for its application in research. A suite of spectroscopic and chromatographic techniques is employed to ascertain the identity, purity, and structural integrity of the compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of synthesized this compound. The method is typically developed to provide good resolution between the main compound peak and any potential impurities.

A common approach involves reversed-phase chromatography using a C18 stationary phase. The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with the possible addition of a buffering agent to control the pH and improve peak shape. Detection is most commonly performed with a UV detector, although the sensitivity may be limited as previously mentioned. For more sensitive and specific detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (as in LC-MS) can be utilized. The retention time of the main peak is used for identification, while the peak area percentage of the main peak relative to the total area of all peaks provides a measure of the compound's purity. unair.ac.idscbt.comatamanchemicals.com

Crystallographic Analysis (X-ray Diffraction) of Related Ethanesulfonate Salts

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials. While specific crystallographic data for this compound may not be readily available, the principles of XRD analysis can be applied to related ethanesulfonate salts to provide insights into their crystal lattice and molecular arrangement.

Single-crystal XRD can provide a precise three-dimensional structure of a compound, including bond lengths, bond angles, and intermolecular interactions. For a suitable single crystal of an ethanesulfonate salt, this technique would reveal the coordination environment of the sodium cation and the conformation of the ethanesulfonate anion within the crystal lattice.

Reactivity and Reaction Mechanisms Involving Sodium Ethanesulfinate

Role as a Reducing Agent in Organic Transformations

While primarily recognized for its role as a sulfur source, sodium ethanesulfinate (B1267084) can also function as a reducing agent in specific organic reactions. This reductive capability is particularly evident in transformations where the sulfinate moiety itself undergoes oxidation.

A notable example is the reductive-sulfonylation of nitroarenes. In certain synthetic protocols, the reaction between a nitroarene and a sodium sulfinate, including ethanesulfinate, proceeds to yield the corresponding sulfonamide without the need for an external reducing agent. tandfonline.com In these instances, the sodium sulfinate is believed to play a dual role, acting as both the sulfonylating agent and the reductant for the nitro group. The exact mechanism of this reduction can be complex and may involve single electron transfer (SET) processes, where the sulfinate anion donates an electron to the nitroarene, initiating its reduction.

The reductive potential of sodium sulfinates is an area of ongoing investigation, with research focused on elucidating the precise mechanisms and expanding the scope of its application in various reductive transformations.

Applications as a Sulfonylating, Sulfenylating, or Sulfinylating Reagent

One of the most significant attributes of sodium ethanesulfinate is its versatile reactivity, allowing it to serve as a source of the ethylsulfonyl (EtSO₂), ethylsulfenyl (EtS), or ethylsulfinyl (EtSO) group, depending on the specific reaction conditions and the nature of the other reactants and catalysts. tandfonline.com This multifaceted character makes it a powerful tool for introducing sulfur-containing functional groups into organic molecules.

The reaction pathway is often dictated by the generation of different reactive intermediates from the sulfinate salt. Under oxidative conditions, this compound can generate an ethylsulfonyl radical (EtSO₂•) or an electrophilic sulfonyl species. Conversely, under reductive conditions or in the presence of specific reagents, it can lead to the formation of an ethylsulfenylating species. The ability to control the reaction outcome by tuning the conditions underscores the synthetic utility of this compound.

| Reagent Type | Generated Species | Typical Application |

| Sulfonylating | Ethylsulfonyl radical (EtSO₂•) or electrophilic ethylsulfonyl species | Formation of sulfones and sulfonamides |

| Sulfenylating | Ethylsulfenyl species (e.g., EtS-I) | Formation of sulfides and thioethers |

| Sulfinylating | Ethylsulfinyl species | Formation of sulfoxides |

Carbon–Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, and this compound is a key reagent in this domain. It participates in a variety of reactions that lead to the synthesis of important classes of sulfur-containing compounds, including sulfides, thioethers, and various types of sulfones.

Synthesis of Sulfides and Thioethers

This compound can be utilized in the synthesis of sulfides and thioethers, which are valuable structural motifs in many natural products and pharmaceutical agents. These reactions typically involve the generation of an electrophilic ethylthio species from the sulfinate, which then reacts with a suitable nucleophile.

For instance, in the presence of a reducing agent and an electrophile trap, this compound can be converted into a species that delivers the ethylthio group. One common strategy involves the in-situ reduction of the sulfinate to a thiol or thiolate, which then participates in nucleophilic substitution or addition reactions.

Another approach is the direct C-H sulfenylation of electron-rich arenes and heteroarenes. Under specific catalytic conditions, often involving an iodine source, this compound can react with indoles and other activated aromatic systems to form the corresponding 3-thioethers. The reaction is believed to proceed through the formation of an electrophilic ethylsulfenyl iodide (EtSI) intermediate, which is then attacked by the nucleophilic arene.

Formation of Sulfones (Vinyl Sulfones, Allyl Sulfones, β-Keto Sulfones)

The synthesis of sulfones is a prominent application of this compound, where it acts as a sulfonylating agent. Various types of sulfones, including vinyl, allyl, and β-keto sulfones, can be prepared through reactions involving the addition of the ethylsulfonyl group to unsaturated systems.

Vinyl Sulfones: These compounds are typically synthesized through the reaction of this compound with alkenes or alkynes. One common method involves the radical addition of the ethylsulfonyl radical, generated from this compound under oxidative conditions, to an alkene. Subsequent elimination of a leaving group leads to the formation of the vinyl sulfone. For example, the reaction of styrenes with this compound in the presence of an oxidizing system can yield the corresponding (E)-vinyl sulfones with high stereoselectivity.

Allyl Sulfones: The synthesis of allyl sulfones often involves the palladium-catalyzed reaction of allylic substrates, such as allylic acetates or alcohols, with this compound. These reactions typically proceed through the formation of a π-allyl palladium intermediate, which is then attacked by the sulfinate nucleophile. The regioselectivity of the attack can often be controlled by the choice of ligands and reaction conditions.

β-Keto Sulfones: These valuable synthetic intermediates can be prepared via the Michael addition of this compound to α,β-unsaturated ketones. The reaction involves the conjugate addition of the sulfinate anion to the enone system, leading to the formation of the β-keto sulfone. This reaction is often carried out under basic conditions to facilitate the formation of the sulfinate nucleophile.

| Sulfone Type | Synthetic Precursors | Key Reaction Type |

| Vinyl Sulfone | Alkenes, Alkynes | Radical addition-elimination |

| Allyl Sulfone | Allylic alcohols, Allylic acetates | Palladium-catalyzed substitution |

| β-Keto Sulfone | α,β-Unsaturated ketones | Michael addition |

Nitrogen–Sulfur Bond Forming Reactions: Synthesis of Sulfonamides

The formation of nitrogen-sulfur (N–S) bonds is a critical transformation in organic synthesis, particularly for the preparation of sulfonamides, a class of compounds with significant pharmacological activity. tandfonline.com this compound serves as an effective precursor for the ethylsulfonyl group in the synthesis of N-ethylsulfonamides.

The most common method for the synthesis of sulfonamides from this compound involves its reaction with primary or secondary amines. These reactions are typically carried out under oxidative conditions, which facilitate the formation of a reactive sulfonylating species.

Several catalytic systems have been developed to promote this transformation. Iodine-mediated and copper-catalyzed systems are among the most frequently employed. In an iodine-mediated reaction, it is proposed that this compound reacts with iodine to form an ethylsulfonyl iodide intermediate. This electrophilic species is then attacked by the amine nucleophile to furnish the sulfonamide.

Copper catalysts can also facilitate the coupling of this compound with amines. The mechanism of copper-catalyzed sulfonamide formation is thought to involve the formation of a copper-sulfinate complex, which then reacts with the amine.

The choice of reaction conditions, including the oxidant, catalyst, and solvent, can significantly influence the efficiency and scope of the reaction. While many examples in the literature focus on the use of aromatic sulfinates, the synthesis of sulfonamides from aliphatic sulfinates like this compound has also been reported, although sometimes with lower efficiency due to the potential instability of the corresponding aliphatic sulfonyl radicals.

| Amine Substrate | Catalyst/Mediator | General Reaction Conditions | Product |

| Primary Amines | I₂ | Room temperature, solvent | N-Alkyl/Aryl Ethanesulfonamide (B75362) |

| Secondary Amines | Cu(I) or Cu(II) salts | Elevated temperature, solvent | N,N-Dialkyl/Aryl Ethanesulfonamide |

| Primary/Secondary Amines | Electrochemical | Undivided cell, constant current | N-Alkyl/Aryl or N,N-Dialkyl/Aryl Ethanesulfonamide |

Sulfur–Sulfur Bond Forming Reactions: Synthesis of Thiosulfonates

The synthesis of thiosulfonates from this compound and other sodium sulfinates represents a significant area of research in organosulfur chemistry. Various methodologies have been developed to facilitate the formation of the sulfur-sulfur bond, offering routes to both symmetrical and unsymmetrical thiosulfonates. These methods range from metal-catalyzed reactions to more environmentally benign, catalyst-free approaches.

One efficient method involves the iron(III)-catalyzed reaction between thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org This process is believed to proceed through the in-situ formation of sulfenyl and sulfonyl radicals, which then undergo cross-coupling to yield the desired thiosulfonate. organic-chemistry.org The use of iron(III) as a catalyst is advantageous due to its low cost, low toxicity, and the sustainable nature of using atmospheric oxygen as the oxidant. organic-chemistry.org

Copper-catalyzed reactions have also proven effective for the synthesis of thiosulfonates from sodium sulfinates. For instance, the coupling of disulfides with sodium sulfinates in the presence of a copper catalyst and air can efficiently form the sulfur-sulfone bond. organic-chemistry.org

In a move towards greener chemistry, a catalyst-free method for the synthesis of thiosulfonates from sodium sulfinates in water has been developed. nih.gov This approach is noted for its operational simplicity, short reaction times, and the absence of catalysts or redox reagents, making it an economically and environmentally attractive option. nih.gov

Furthermore, the disproportionate coupling of sodium alkylsulfinates and sodium arylsulfinates can produce unsymmetrical thiosulfonates. rsc.org While this reaction works for a variety of substrates, ethanesulfinate has been noted as a more challenging substrate in some transformations. rsc.org The choice of reaction conditions and the electronic properties of the starting materials can influence the yield, with electron-donating groups on sodium arylsulfinates generally performing better for the synthesis of symmetrical thiosulfonates. rsc.org

The following table summarizes different approaches for the synthesis of thiosulfonates from sulfinate salts.

| Catalyst/Promoter | Reactants | Key Features |

| Iron(III) | Thiols, Sodium Sulfinates | Green and sustainable; uses atmospheric oxygen as oxidant. organic-chemistry.org |

| Copper Bromide (CuBr₂) | Sulfonylhydrazides, Thiols | Proceeds via a radical process mediated by TBHP. organic-chemistry.org |

| Iodine | Arylsulfonyl Hydrazides | Environmentally friendly disproportionate coupling. organic-chemistry.org |

| Selectfluor | Thiols | Fast reaction, often complete in minutes; uses H₂O as an oxygen source. organic-chemistry.org |

| None (in water) | Sodium Sulfinates | Catalyst and redox-reagent-free; green and efficient. nih.gov |

Mechanistic Investigations

The reactivity of this compound is diverse, participating in a range of reaction mechanisms including radical-based C–H functionalization, metal-catalyzed couplings, and sulfonation reactions. Understanding these mechanisms is crucial for the development of new synthetic methodologies.

Radical-Based C–H Functionalization

Sodium sulfinates are valuable precursors for the generation of sulfonyl radicals, which can then participate in C–H functionalization reactions. researchgate.net This approach has emerged as a powerful tool for the late-stage functionalization of complex molecules, particularly heterocycles, due to its high functional group tolerance and predictable regioselectivity. nih.gov

The generation of the sulfonyl radical is typically initiated by an oxidant. For instance, the reaction between sodium trifluoromethanesulfinate and tert-butyl hydroperoxide (TBHP) generates the trifluoromethyl radical. nih.gov However, this process can be inefficient, with high unproductive heat output and the need for a large excess of the sulfinate reagent. nih.gov

To address these limitations, electrochemical methods have been developed for the controlled generation of radicals from sulfinate salts. nih.gov Electrochemical initiation allows for a more controlled introduction of the radical into the reaction system, which can significantly improve reaction yields, especially for challenging substrates. nih.gov This method also reduces the amount of sulfinate reagent required compared to peroxide-initiated reactions. nih.gov

Zinc sulfinate salts have been shown to exhibit enhanced reactivity in radical additions to heterocycles compared to their sodium-derived counterparts. nih.gov These zinc salts are stable, free-flowing solids that can be used in a modular fashion for the introduction of various functional groups. nih.gov

The general mechanism for radical-based C–H functionalization of heteroarenes involves the following steps:

Radical Generation: Oxidation of the sulfinate salt to form a sulfonyl radical.

Radical Addition: The sulfonyl radical adds to the electron-deficient heterocycle.

Rearomatization: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity.

This process is summarized in the interactive data table below, highlighting the key steps and intermediates.

| Step | Description | Intermediate |

| 1 | Oxidation of sulfinate | RSO₂• (Sulfonyl Radical) |

| 2 | Addition to heterocycle | Radical adduct |

| 3 | Oxidation and deprotonation | Functionalized heterocycle |

Metal-Catalyzed Reactions and Ligand Cooperation

Transition metal catalysis offers a powerful platform for reactions involving sodium sulfinates. researchgate.net A key concept that has emerged in this area is metal-ligand cooperation (MLC), where both the metal center and the ligand are actively involved in the bond activation process. nih.gov This is in contrast to traditional catalysis where the ligand is often a passive "spectator." nih.gov

Copper-catalyzed coupling reactions of sodium sulfinates with (hetero)aryl halides are a prime example of this. The Ma group developed a class of amide ligands derived from 4-hydroxy-L-proline that are highly effective in the copper-catalyzed coupling of (hetero)aryl chlorides with sodium methanesulfinate (B1228633). researchgate.netscispace.com These ligands enable the formation of (hetero)aryl methylsulfones in good to excellent yields. researchgate.netscispace.com The success of these reactions is attributed to the cooperative effect between the copper catalyst and the amide ligand.

Metal-ligand cooperation can facilitate reactions by:

Providing a bifunctional pathway for substrate activation.

Enabling reactions to occur at earth-abundant transition metals that might otherwise be unreactive. osu.edu

Alleviating the need for large redox changes at the metal center. osu.edu

The development of new ligand scaffolds is crucial for expanding the scope and efficiency of metal-catalyzed reactions involving this compound and other sulfinate salts.

Kinetics and Mechanism of Sulfonation Reactions

Sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group. wikipedia.org A key feature of sulfonation that distinguishes it from many other electrophilic aromatic substitutions is its reversibility. wikipedia.org The reaction is favored in concentrated acidic conditions, while desulfonation occurs in dilute, hot aqueous acid. wikipedia.org

The kinetics of sulfonation can be complex and are influenced by several factors, including:

Temperature

Pressure

Concentration of reactants

Flow rates slideshare.net

The active electrophile in many sulfonation reactions is sulfur trioxide (SO₃) or its protonated form. wikipedia.org The reaction mechanism generally involves the attack of the aromatic ring on the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity.

Studies on the sulfonation of compounds like 2-phenyl-1-ethanesulfonic acid in concentrated sulfuric acid have provided insights into the reaction mechanism. cdnsciencepub.com The reactivity is influenced by the state of the sulfonic acid group, which can exist as the unionized sulfonic acid or the sulfonate anion, with the latter being more reactive. cdnsciencepub.com The proportion of these species changes with the concentration of the sulfuric acid, which in turn affects the reaction rate. cdnsciencepub.com

The study of sulfonation kinetics is often complicated by mass transfer effects and the tendency of sulfur trioxide to form complexes with the resulting sulfonic acids. slideshare.net

Photoinduced Catalysis Mechanisms

Photoinduced catalysis offers a unique approach to drive chemical reactions by utilizing light as an energy source. While specific research on photoinduced catalysis mechanisms directly involving this compound is limited, general principles from related areas can provide insights.

In the context of reactions involving sulfinates, photocatalysis could be employed to facilitate the generation of sulfonyl radicals under mild conditions. For example, photocatalytic multicomponent sulfonylation of alkenes has been explored. uni-regensburg.de In such a process, a photocatalyst, upon light absorption, can initiate a single electron transfer (SET) process with the sulfinate salt to generate the sulfonyl radical. This radical can then engage in subsequent reactions, such as addition to an alkene. uni-regensburg.de

A plausible general mechanism for a photoinduced reaction involving a sulfinate could be:

Photoexcitation: A photocatalyst absorbs light and is excited to a higher energy state.

Electron Transfer: The excited photocatalyst interacts with the sulfinate anion, leading to an electron transfer and the formation of a sulfonyl radical.

Radical Reaction: The sulfonyl radical participates in the desired chemical transformation.

Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle.

This approach has the potential to offer a greener and more controlled way to perform reactions that traditionally require harsh oxidants or high temperatures. The development of efficient photocatalytic systems for reactions involving this compound is an active area of research.

Advanced Applications of Sodium Ethanesulfinate in Chemical Research

Reagent in Organic Synthesis of Complex Compounds

Sodium sulfinates, including sodium ethanesulfinate (B1267084), are recognized as powerful and versatile building blocks for creating a wide array of valuable organosulfur compounds. nih.gov They can function as sulfonylating, sulfenylating, or sulfinylating agents depending on the specific reaction conditions. nih.gov Their stability and multifaceted reactivity make them indispensable in modern organic synthesis for forming S-S, N-S, and C-S bonds. nih.gov

Preparation of Aldehydes, Ketones, and Acids

While sodium ethanesulfinate is not primarily used for the direct synthesis of aldehydes, ketones, or acids, it is a key component in building more complex molecules that may contain these functional groups. For instance, sodium sulfinates are crucial for synthesizing β-keto sulfones. rsc.orgmdpi.comresearchgate.net This is achieved through reactions such as the oxysulfonylation of alkynes or the direct sulfonylation of ketones. rsc.orgmdpi.com These β-keto sulfones are valuable intermediates in medicinal chemistry and organic synthesis. mdpi.com The ethanesulfinate group (CH₃CH₂SO₂) can be incorporated into larger molecular frameworks, which can then be further modified to include aldehyde, ketone, or acid functionalities through subsequent synthetic steps.

Late-Stage Functionalization of Nitrogen-Containing Heterocycles

Late-stage functionalization is a critical strategy in medicinal chemistry that allows for the modification of complex molecules, like drug candidates, in the final steps of a synthetic sequence. uga.edu This approach provides rapid access to new chemical entities and facilitates the exploration of structure-activity relationships. uga.edu Alkyl sulfinates have been developed as effective radical precursors for introducing alkyl groups into nitrogen-containing heterocycles. nih.gov This method is particularly valuable for installing bioisosteres—substituents that can alter a molecule's properties in a predictable way. nih.gov While the literature often discusses the broad utility of various alkyl sulfinates, the underlying reactivity is applicable to this compound for introducing an ethyl group onto these important scaffolds. nih.gov

A specific application involving this compound is its use in light-mediated, catalyst-free S-N bond coupling reactions with nitroarenes to form N-hydroxy-sulfonamides. rsc.orgrsc.org In a study exploring the reactivity of various sulfinate salts, this compound was shown to react with 4-nitrochlorobenzene to produce the corresponding N-hydroxy-sulfonamide in a moderate yield. rsc.org This reaction proceeds under mild conditions and is tolerant to both oxygen and water, expanding the chemical space for this class of compounds. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Nitrochlorobenzene | This compound | N-hydroxy-4-chloro-N-(ethylsulfonyl)aniline | Moderate | rsc.org |

| 4-Nitrochlorobenzene | Sodium Cyclopropyl Sulfinate | N-hydroxy-4-chloro-N-(cyclopropylsulfonyl)aniline | Excellent | rsc.org |

| 4-Nitrochlorobenzene | Sodium Isobutyl Sulfinate | N-hydroxy-4-chloro-N-(isobutylsulfonyl)aniline | Moderate | rsc.org |

Modular Synthesis Approaches

Modular synthesis is a strategy that allows for the construction of complex molecules from distinct, interchangeable building blocks or "modules." This approach is highly efficient for creating libraries of related compounds for applications like drug discovery. Sodium sulfinates are well-suited for modular synthesis due to their reliable reactivity in forming sulfur-containing linkages. nih.gov

Research has demonstrated the use of sodium sulfinates in modular approaches to synthesize highly functionalized heterocycles. nih.gov For example, they can be used in reactions to prepare sulfones and other sulfonyl derivatives where different organic groups can be sequentially attached to the sulfur dioxide (SO₂) core. nih.gov Although many examples utilize more complex sulfinates, the principle applies to simpler reagents like this compound, allowing for the systematic construction of diverse ethyl sulfonyl-containing compounds. nih.gov

Material Science and Nanotechnology Applications

While the application of this compound in material science is an emerging area, research into related compounds provides insight into its potential. The distinction between sulfinates (R-SO₂⁻) and sulfonates (R-SO₃⁻) is critical, as they possess different chemical properties and applications.

Impact on Electron Lifetime and Interfacial Charge Recombination in Photovoltaic Devices

No specific data was found regarding the impact of this compound on electron lifetime and interfacial charge recombination in photovoltaic devices. These parameters are crucial for the efficiency of solar cells, as they relate to the ability of the device to effectively convert light into electrical current without losing energy through recombination processes. researchgate.netresearchgate.net Research on interfacial modifications in solar cells often involves establishing blocking layers to reduce electron recombination. researchgate.net While various materials are studied for this purpose, this compound has not been identified in the reviewed literature as a compound used for this application.

Biochemical and Physiological Research Applications

The utility of this compound in biochemical and physiological research is an emerging area with specific, yet not broadly detailed, applications. Its role is primarily centered on its chemical properties and interactions within biological systems at a molecular level.

Studies on Sodium’s Effects on Biological Systems

While research specifically detailing the systemic biological effects of the ethanesulfinate moiety is limited, the presence of the sodium ion implicates the compound in the broader context of sodium's physiological roles. Sodium ions are fundamental to numerous biological processes, including the maintenance of membrane potential, nerve impulse transmission, and fluid balance. However, studies focusing on this compound as a distinct entity in these large-scale physiological processes are not widely available in current scientific literature.

Investigation of Compound Effects on Enzyme Activity, Protein Structure, and Membrane Transport

The direct impact of this compound on enzyme kinetics and protein conformation is a highly specific field of study. While broad studies on the effects of various salts on enzyme activity exist, specific data for this compound is sparse. However, its application in protein crystallography provides insight into its role in structural biology.

In one notable study, sodium ethanesulfonate (B1225610) was included in the crystallization solution of the enzyme phosphoenolpyruvate (B93156) carboxykinase. nih.gov This suggests its utility as a reagent in determining the three-dimensional structure of proteins, a critical aspect of understanding their function. The inclusion of sodium ethanesulfonate in the crystallization buffer indicates its compatibility with the protein and its ability to facilitate the formation of well-ordered crystals necessary for X-ray diffraction analysis. nih.gov

Research into the effects of this compound on membrane transport has shown that the ethanesulfonate anion can influence the rate of transport of other molecules across cell membranes. acs.orgacs.org For instance, in studies using second harmonic generation microscopy to monitor molecular interactions with cell membranes, sodium ethanesulfonate was used as an electrolyte. acs.org The findings indicated that the transport rate of a malachite green probe was fastest with organic counterions like ethanesulfonate compared to inorganic ions such as chloride and bromide. acs.org This suggests that the ethanesulfinate ion's properties can modulate the permeability of lipid bilayers to other substances.

A derivative, sodium 2-[(methylsulfonyl)sulfanyl] ethanesulfonate (MTSES), has been utilized in enzyme inactivation assays, highlighting the potential for modified ethanesulfinate compounds to interact with and modulate the activity of enzymes like human triosephosphate isomerase. researchgate.net

| Research Area | Application of this compound/Derivatives | Key Findings |

| Protein Crystallography | Component of crystallization solution for phosphoenolpyruvate carboxykinase. nih.gov | Facilitates the formation of protein crystals for structural analysis. nih.gov |

| Membrane Transport | Used as an electrolyte in studies of molecular transport across cell membranes. acs.orgacs.org | The ethanesulfonate anion can accelerate the transport of other molecules across lipid bilayers. acs.org |

| Enzyme Inhibition | A derivative, MTSES, was used in enzyme inactivation assays. researchgate.net | Modified ethanesulfonates can act as inhibitors of specific enzymes. researchgate.net |

Role in Pharmaceutical and Agrochemical Synthesis

Sodium sulfinates, as a class of compounds, are recognized as versatile and powerful building blocks in the synthesis of a wide array of organosulfur compounds, many of which are significant in the pharmaceutical and agrochemical industries. researchgate.netnih.gov They can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.gov

Synthesis of Pharmaceutical Intermediates

The synthesis of sulfur-containing scaffolds is crucial in the development of new drugs, and sodium sulfinates are valuable precursors for creating these molecular frameworks. researchgate.net While specific examples for this compound are not as prevalent in the literature as for its methyl counterpart, the general reactivity of alkyl sulfinates suggests its utility in similar synthetic pathways. For instance, sodium methanesulfinate (B1228633) is a key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory drugs. chemicalbook.com The analogous reactivity of this compound would allow for the introduction of an ethanesulfonyl group into organic molecules, a common moiety in various pharmaceutically active compounds.

The general reaction for the preparation of sulfones from sodium sulfinates involves their reaction with alkyl halides. This straightforward transformation is fundamental in building more complex molecules that can serve as intermediates for drug synthesis.

Analytical Chemistry Applications

In the realm of analytical chemistry, there is a notable lack of specific applications documented for this compound. Often, it is confused with ethanesulfonic acid sodium salt, which is utilized as a buffering agent in various analytical techniques, including biochemical assays and electrophoresis, due to its predictable dissociation and pKa value that allows for stable pH maintenance. atamanchemicals.com However, based on available scientific literature, this compound itself does not appear to have established applications in analytical chemistry.

Use as a Reference Standard

In analytical chemistry, a reference standard is a highly purified compound used as a calibration standard for a specific analysis. For this compound to be used as a reference standard, it would need to meet stringent purity criteria, typically exceeding 95-98%, as determined by a validated analytical method such as High-Performance Liquid Chromatography (HPLC). The stability of the compound under specified storage conditions is also a critical factor.

The primary function of a this compound reference standard would be to ensure the accuracy and reliability of analytical measurements. In a typical application, a stock solution of the reference standard is prepared by accurately weighing the material and dissolving it in a suitable solvent. This stock solution is then used to create a series of calibration standards of known concentrations. These standards are analyzed using an appropriate analytical technique, and the resulting data are used to construct a calibration curve. The concentration of this compound in an unknown sample can then be determined by comparing its analytical response to the calibration curve.

The availability of a certified reference standard from a commercial supplier would indicate that the compound has undergone rigorous testing to confirm its identity and purity. This certification provides confidence to researchers that the standard is suitable for its intended use in quantitative analysis.

Development of Analytical Methods for Detection and Quantification

The development of robust and reliable analytical methods is essential for the accurate detection and quantification of this compound in various matrices. The choice of analytical technique depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile, polar compounds like this compound. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using various detectors, with ultraviolet (UV) detection being a common choice if the molecule possesses a suitable chromophore. For compounds like this compound that may lack a strong UV chromophore, derivatization with a UV-active reagent can be employed to enhance detection sensitivity.

Spectroscopic methods can also be utilized for the analysis of this compound. Techniques such as infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, aiding in its identification. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and can also be used for quantitative analysis under specific experimental conditions.

The validation of any developed analytical method is a critical step to ensure its reliability. This process involves evaluating parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).

Below is a table summarizing potential analytical methods for this compound:

| Analytical Technique | Principle | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Quantification and purity assessment. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measurement of the absorption of UV or visible light by the analyte. | Quantification, often coupled with HPLC. |

| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by molecular vibrations. | Identification and structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Structural elucidation and quantification. |

Computational and Theoretical Studies of Sodium Ethanesulfinate

Computational Chemistry Data and Molecular Descriptors

Computational descriptors are numerical values that characterize a molecule's chemical and physical properties, derived from its two-dimensional or three-dimensional structure. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are particularly crucial in medicinal chemistry and drug development.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, and it serves as a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net For a drug to effectively cross the blood-brain barrier, for instance, a TPSA value of less than 90 Ų is generally considered favorable. researchgate.net Similarly, LogP, a measure of a compound's lipophilicity, is a key determinant of its pharmacokinetic profile. A "rule of five" analysis often suggests that LogP values below 5 are characteristic of orally bioavailable drugs. Computational tools allow for the rapid calculation of these and other descriptors, enabling early-stage assessment of a compound's drug-likeness.

Table 1: Computed Properties and Molecular Descriptors for Sodium Ethanesulfinate (B1267084)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₅NaO₂S | chemspider.com |

| Average Mass | 116.110 Da | chemspider.com |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo methods, are used to study the dynamic behavior of molecules and their interactions over time. These simulations provide a microscopic view of processes like solvation, conformational changes, and binding events.

While specific molecular modeling studies on sodium ethanesulfinate are not prominent in the reviewed literature, research on analogous compounds provides a framework for potential investigations. For example, theoretical studies on sodium methanesulfonate (CH₃SO₃⁻Na⁺) clusters with water have utilized ab initio Born-Oppenheimer and Car-Parrinello molecular dynamics, as well as polarizable force fields, to investigate the hydration process. researchgate.net Such studies revealed that a specific number of water molecules are required to fully hydrate the sodium cation and separate it from the methanesulfonate anion. researchgate.net Similar simulations for this compound could elucidate the nature of its ion pairing in aqueous solution, its interaction with biological macromolecules, and its behavior at interfaces. Molecular dynamics simulations are also widely applied to understand the properties of surfactants at oil-water interfaces, which could be relevant for potential applications of this compound. cetjournal.it

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) are powerful tools for determining optimized molecular geometries, electronic properties, and spectroscopic features. nih.gov

The application of DFT, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), allows for the calculation of various molecular properties. nih.gov For a molecule like this compound, these calculations can predict:

Optimized Molecular Structure: Determining the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability and reactivity.

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. mdpi.com

Theoretical Vibrational Spectra: Calculations can predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. mdpi.com

Studies on related sulfonamide compounds demonstrate the utility of these methods in correlating computational findings with experimental results from NMR and FTIR spectroscopy. nih.govmdpi.com

Prediction of Reactivity and Selectivity in Chemical Reactions

Sodium sulfinates are recognized as versatile building blocks in organic synthesis, capable of acting as sulfonylating, sulfenylating, and sulfinylating agents under different conditions. rsc.org Computational chemistry plays a vital role in predicting and explaining the reactivity and selectivity observed in reactions involving these compounds.

Theoretical predictions of reaction outcomes can be achieved through several approaches:

Transition State Theory: Quantum chemical methods, particularly DFT, can be used to calculate the activation energies of different possible reaction pathways. mdpi.com The pathway with the lowest activation energy is predicted to be the major reaction route. This approach has been successfully used to predict regioselectivity in the nucleophilic substitution reactions of perfluoroaromatics, where transition state geometries and energies determine the preferred site of attack. mdpi.com

Reactivity Descriptors: FMO analysis and MESP maps, as described above, can provide qualitative predictions of reactivity. For instance, the site of the highest HOMO density might indicate a likely position for electrophilic attack, while the region of the most positive electrostatic potential would be susceptible to nucleophilic attack.

Machine Learning Models: More recently, machine learning has emerged as a powerful tool for predicting chemical reactivity. By training models on large datasets of known reactions, it is possible to predict the outcome and selectivity of new transformations with high accuracy. mit.edursc.org These models can combine machine-learned reaction representations with quantum mechanical descriptors to enhance their predictive power, enabling rapid screening of potential reactions. mit.edu For various substitution reactions, such models have achieved top-1 accuracy rates exceeding 89%. mit.edu

For this compound, these computational strategies can be employed to forecast its behavior in complex reaction environments, guiding the design of new synthetic methodologies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium Ethanesulfonate (B1225610) |

| Sodium Methanesulfinate (B1228633) |

Environmental Considerations and Sustainability in Sodium Ethanesulfinate Research

Environmental Fate and Transport Studies (e.g., Biodegradation, Persistence)

Direct and comprehensive studies on the environmental fate and transport of sodium ethanesulfinate (B1267084) are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of structurally similar short-chain alkylsulfonates and other organosulfur compounds.

Biodegradation: The biodegradability of sulfonate-based surfactants is influenced by the structure of their alkyl chains. While long-chain linear alkylbenzene sulfonates (LAS) have been shown to be readily biodegradable, branched-chain structures can exhibit greater persistence nih.govmpob.gov.myunc.edu. For short-chain alkylsulfonates like sodium ethanesulfinate, the simpler structure would theoretically make it more amenable to microbial degradation. The biodegradation of alkylbenzene sulfonates is known to be initiated by microorganisms that attack the alkyl chain mpob.gov.my. Given the short ethyl group in this compound, it is plausible that various environmental microbes could utilize it as a carbon source. However, without specific studies, the exact pathways and rates of biodegradation remain speculative.

A summary of expected environmental fate characteristics, based on analogous compounds, is presented below.

| Environmental Aspect | Expected Behavior of this compound (Inferred) | Basis of Inference |

|---|---|---|

| Biodegradation | Likely to be biodegradable | Simple short-chain alkyl structure, similar to readily biodegradable surfactants nih.govmpob.gov.my. |

| Persistence in Water | Low to moderate persistence expected | Susceptibility to microbial degradation and potential for hydrolysis over time. |

| Bioaccumulation | Low potential for bioaccumulation | High water solubility and simple structure are not conducive to bioaccumulation. |

Assessment of Environmental Impact in Industrial and Research Applications

Aquatic Toxicity: There is a notable absence of specific ecotoxicity data for this compound in the reviewed literature. However, information on related compounds can provide a preliminary assessment. For instance, the safety data sheet for the closely related sodium methanesulfinate (B1228633) indicates that it is not classified as hazardous to the aquatic environment, and it is considered readily biodegradable echemi.comnih.gov. Another source suggests that ethanesulfonic acid sodium salt is not known to be acutely toxic to aquatic life, but large quantities could disrupt the ionic balance of aquatic ecosystems atamanchemicals.com. The GHS classification for sodium methanesulfinate indicates it is harmful if swallowed or inhaled, but specific aquatic toxicity classifications are not consistently reported nih.govsigmaaldrich.com. Due to the lack of direct data, a definitive statement on the aquatic toxicity of this compound cannot be made.

Sustainable Synthetic Practices and Green Chemistry Principles

The application of green chemistry principles to the synthesis of this compound and its use in further chemical reactions is critical for enhancing its environmental profile.

Sustainable Synthesis: Traditional methods for synthesizing sodium sulfinates often involve the reduction of sulfonyl chlorides, which can generate significant waste fishersci.com. More sustainable approaches are being explored, focusing on improving atom economy and reducing the use of hazardous reagents. A mechanochemical-assisted approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been reported as a green and efficient method, avoiding the use of metal catalysts, bases, oxidants, and solvents rsc.org. Such solvent-free or water-assisted grinding methods represent a significant step towards more sustainable synthesis routes.

Green Chemistry Metrics: The "greenness" of a chemical process can be quantitatively assessed using various metrics. Some of the key metrics applicable to the synthesis and use of this compound include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product researchgate.net. Syntheses with high atom economy are preferred as they generate less waste.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product nih.gov. A lower E-Factor indicates a more environmentally friendly process.

Reaction Mass Efficiency (RME): RME is a comprehensive metric that includes reaction yield, atom economy, and stoichiometric factors, providing a detailed assessment of the mass balance of a chemical process nih.gov.

The table below summarizes some green chemistry metrics and their relevance to the synthesis of sulfinates.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

|---|---|---|

| Atom Economy | Percentage of reactant atoms incorporated into the desired product. | Favors synthetic routes that maximize the incorporation of starting materials into the this compound product. |

| E-Factor | Ratio of the mass of waste to the mass of product. | A lower E-factor is desirable, indicating less waste generation during synthesis. |

| Process Mass Intensity (PMI) | Total mass input per unit mass of product. | A lower PMI signifies a more resource-efficient and sustainable process. |

| Reaction Mass Efficiency (RME) | Considers yield, atom economy, and stoichiometry. | Provides a holistic view of the efficiency of the synthetic reaction. |

By prioritizing synthetic routes with favorable green chemistry metrics, the environmental impact associated with the production and use of this compound can be significantly reduced. Future research should focus on developing and adopting such sustainable practices to ensure the continued utility of this versatile reagent in a manner that is consistent with environmental stewardship.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Sodium Ethanesulfinate (B1267084) Reactions

The development of efficient and selective catalytic systems is crucial for expanding the synthetic applications of sodium ethanesulfinate. Research is increasingly focused on moving beyond classical methods to more sophisticated and sustainable catalysts. Transition metals such as copper, palladium, and iron have shown considerable promise in mediating coupling reactions involving sulfinate salts. nih.govgoogle.com

Recent advancements include the use of copper(I) complexes immobilized on magnetic Fe3O4 nanoparticles, which function as green and highly efficient nanocatalysts. acs.org This system facilitates sulfonylative-Suzuki–Miyaura cross-coupling reactions and offers the significant advantage of easy catalyst separation and reuse, maintaining high stability and activity over multiple cycles. acs.org Another innovative approach involves a tetrabutylammonium (B224687) iodide (TBAI)/H2SO4 reduction system that utilizes sodium sulfinate to produce disulfides and 3-sulfenylchromones without the need for traditional thiol reagents. acs.org

Furthermore, electrochemical methods are emerging as a powerful tool. Halogen-mediated electrochemical reactions, for instance, enable the formation of various sulfur-containing bonds (S-C, S-N, S-O) under mild, oxidant-free conditions. thieme-connect.de In one proposed mechanism, the anodic oxidation of a bromide ion forms bromine, which reacts with this compound to generate an ethanesulfonyl bromide intermediate. thieme-connect.de Homolytic cleavage of this intermediate yields the ethanesulfonyl radical, a key reactive species for subsequent bond formations. thieme-connect.de

| Catalytic System | Reaction Type | Key Advantages |

| Copper (Cu) | Cross-coupling, Radical cyclization | Versatile for C-S and C-C bond formation. nih.govpolyu.edu.hk |

| Palladium (Pd) | Cross-coupling | High efficiency in various coupling reactions. nih.gov |

| Iron (Fe) | Oxidative C-H functionalization | Utilizes an inexpensive and abundant metal. google.com |

| Fe3O4 Nanocatalyst | Sulfonylative cross-coupling | Green, reusable, and magnetically separable. acs.org |

| TBAI / H2SO4 | Reductive coupling | Avoids the use of odorous thiol reagents. acs.org |

| Electrochemical (Halogen-mediated) | Oxidative coupling | Metal- and oxidant-free, mild conditions. thieme-connect.de |

Development of New Applications in Advanced Materials

The unique reactivity of this compound is being harnessed to create novel functionalities in advanced materials, particularly in the area of surface modification. Derivatives of this compound are being explored as precursors for materials with tailored electronic and physical properties.

A significant application lies in the surface modification of materials through photografting. unipv.it Arylazo sulfones, which can be synthesized using this compound, serve as precursors to generate aryl and sulfonyl radicals upon visible-light irradiation. unipv.it This process enables the simultaneous grafting of these functional groups onto gold and carbon surfaces, offering a method to precisely alter surface chemistry and properties for applications in electronics and sensors. unipv.it

Additionally, research has indicated the potential of using this compound in the synthesis of aryl alkyl thioethers. polyu.edu.hk Although initial attempts showed modest yields, this line of inquiry is promising because thioethers are valuable components in the development of advanced organic materials. polyu.edu.hk Further optimization of this copper-catalyzed coupling reaction could open new avenues for creating sulfur-containing polymers and functional coatings. polyu.edu.hk

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of chemical reactions involving this compound presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). chemicalbusinessdirectory.com These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes with increasing accuracy, thereby reducing the need for extensive trial-and-error experimentation. oaes.cc

AI/ML models can be trained on vast databases of known chemical reactions to identify patterns and infer rules that govern reactivity. oaes.cc For this compound, this technology can predict key parameters such as reaction yield, selectivity, and the formation of by-products under various conditions (e.g., different catalysts, solvents, temperatures). googleapis.comresearchgate.net By analyzing the structural features of reactants and catalysts, machine learning algorithms can forecast the success of a new transformation, guiding chemists toward the most promising synthetic routes. unipv.itresearchgate.net

This predictive power is especially valuable for optimizing the novel catalytic systems described in section 7.1. For instance, AI can help streamline the design of experiments to fine-tune the performance of a nanocatalyst or to discover the optimal conditions for an electrochemical synthesis. googleapis.com By accelerating the research and development cycle, the integration of AI and ML is poised to unlock new synthetic methodologies and applications for this compound more rapidly than ever before. oaes.cc

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies. Current research focuses on characterizing the transient intermediates and complex pathways that govern its reactivity. A central feature of many of these reactions is the generation of an ethanesulfonyl radical. thieme-connect.de

In halogen-mediated electrochemical reactions, for example, the process is initiated by the formation of a sulfonyl bromide from this compound, which then undergoes homolytic cleavage to produce the key sulfonyl radical. thieme-connect.de This radical can then engage in a variety of transformations, including addition to olefins to create new carbon-sulfur bonds. thieme-connect.de

Mechanistic studies of transition metal-catalyzed reactions have also provided significant insights. For instance, investigations into copper-promoted couplings suggest that the reaction may proceed through radical intermediates, with additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) playing a crucial role in promoting the transformation. polyu.edu.hk Advanced analytical techniques, coupled with computational modeling, are being used to map the energy landscapes of these reactions and identify the rate-limiting steps. oaes.cc This detailed mechanistic knowledge is critical for improving catalyst design and expanding the synthetic utility of this compound.

Biotechnological and Biomedical Applications of Ethanesulfinate Derivatives

Derivatives of this compound are emerging as valuable scaffolds in the development of new therapeutic agents and biotechnological products. The ethanesulfonamide (B75362) functional group, in particular, is a key component in a variety of biologically active molecules. nih.govnih.gov

In medicinal chemistry, ethanesulfonamide derivatives have been identified as a novel class of potent and orally active endothelin-A receptor antagonists. nih.gov These compounds have potential applications in treating cardiovascular diseases. The versatility of this compound as a synthetic precursor allows for its incorporation into a wide range of molecular architectures, making it a valuable tool in drug discovery. acs.org The broader class of sulfonamide-containing molecules, for which ethanesulfinates are precursors, exhibits a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

Beyond pharmaceuticals, this compound is utilized in the synthesis of agrochemicals. google.com Patents have described its use as a reagent in the preparation of novel pesticides, highlighting its role in crop protection technologies. google.comgoogleapis.com Furthermore, the alkylation of this compound with other bioactive moieties, such as 5-nitroimidazoles (known for their antimicrobial properties), represents a promising strategy for creating new hybrid molecules with enhanced or novel therapeutic effects. researchgate.net

| Application Area | Derivative Class | Specific Example/Target |

| Pharmaceuticals | Ethanesulfonamides | Endothelin-A receptor antagonists for cardiovascular disease. nih.gov |

| Pharmaceuticals | Sulfonamides | Anticancer and anti-inflammatory agents. nih.govmdpi.com |

| Agrochemicals | Heterocyclic amides | Synthesis of pesticides for crop protection. google.com |

| Drug Discovery | Nitroimidazole adducts | Potential new antimicrobial compounds. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。